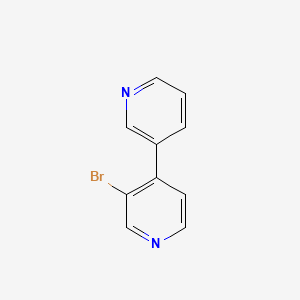

3-Bromo-4-(pyridin-3-yl)pyridine

Description

3-Bromo-4-(pyridin-3-yl)pyridine is a brominated bipyridine derivative featuring a pyridine ring substituted with a bromine atom at position 3 and a second pyridine ring at position 2. Its molecular structure (C₁₀H₇BrN₂) enables diverse reactivity, particularly in cross-coupling reactions, making it valuable in pharmaceutical and materials science research.

Properties

IUPAC Name |

3-bromo-4-pyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-7-13-5-3-9(10)8-2-1-4-12-6-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSREXJLHQEODB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(pyridin-3-yl)pyridine typically involves the bromination of 4-(pyridin-3-yl)pyridine. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of bromine .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety when handling bromine. The use of automated systems also enhances the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(pyridin-3-yl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids in the presence of a base such as potassium carbonate.

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Scientific Research Applications

3-Bromo-4-(pyridin-3-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(pyridin-3-yl)pyridine in biological systems involves its interaction with specific molecular targets. The bromine atom and pyridine rings facilitate binding to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Bromo-4-(pyridin-3-yl)pyridine with key analogs, emphasizing substituent effects and applications:

Key Observations:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., CF₃): Enhance electrophilicity at the bromine site, facilitating nucleophilic substitutions (e.g., in 3-Bromo-4-(trifluoromethyl)pyridine) . Amino Groups (e.g., NH₂): Increase solubility and enable hydrogen bonding, as seen in 4-Amino-3-bromopyridine, which is used in drug intermediates . Bipyridine Systems (e.g., this compound): The dual pyridine rings may stabilize metal complexes, suggesting applications in catalysis or materials science.

Synthetic Utility :

- Bromopyridines are pivotal in cross-coupling reactions. For example, 3-Bromo-4-(trifluoromethyl)pyridine reacts with acrylates under palladium catalysis to form trifluoromethyl-substituted alkenes, a reaction likely applicable to this compound .

Safety Considerations: Brominated pyridines generally require precautions against inhalation and skin contact. For instance, 4-Amino-3-bromopyridine mandates PPE due to its irritant properties , while 4-Bromo-3-hydroxypyridine’s hydroxyl group increases corrosivity .

Biological Activity

3-Bromo-4-(pyridin-3-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and research applications, supported by data tables and relevant case studies.

This compound interacts with various enzymes and proteins, significantly influencing metabolic pathways. Notably, it has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism. Such interactions often involve binding to the active sites of these enzymes, potentially inhibiting their activity and altering metabolic processes.

2. Cellular Effects

The compound affects cellular functions by modulating key signaling pathways and gene expression. For instance, it has been observed to influence the MAPK/ERK signaling pathway, critical for cell proliferation and differentiation. Additionally, it alters the expression of genes involved in cell cycle regulation, impacting cellular metabolism and growth.

Table 1: Summary of Cellular Effects

| Effect Type | Description |

|---|---|

| Signaling Pathways | Modulation of MAPK/ERK pathway |

| Gene Expression | Alteration in cell cycle regulation genes |

| Cellular Metabolism | Changes in metabolic activity due to gene expression changes |

3. Molecular Mechanism

At a molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. It has been identified as an inhibitor of certain kinases involved in signal transduction and cellular communication. This inhibition can result in altered gene expression and changes in cellular behavior.

Case Study: Inhibition of Kinase Activity

In laboratory studies, the compound was tested for its ability to inhibit kinase activity. The results indicated that it significantly reduced the phosphorylation levels of target proteins involved in cell signaling pathways, demonstrating its potential as a therapeutic agent .

4. Temporal Effects in Laboratory Settings

The stability and degradation of this compound under various conditions have been studied extensively. Long-term exposure in both in vitro and in vivo settings revealed that while the compound remains stable initially, it can degrade over time, leading to decreased efficacy. This temporal effect is crucial for understanding its long-term impact on cellular health .

5. Scientific Research Applications

The compound has several applications in scientific research:

- Medicinal Chemistry : It serves as a precursor for synthesizing pharmaceutical compounds with therapeutic potential.

- Biological Studies : It is utilized to investigate interactions between pyridine derivatives and biological targets such as enzymes and receptors.

- Material Science : The compound is explored for developing novel materials with specific electronic or optical properties.

- Catalysis : It acts as a ligand in preparing metal complexes used as catalysts in various chemical reactions .

6. Conclusion

This compound exhibits significant biological activity through its interactions with enzymes and modulation of cellular processes. Its potential applications in medicinal chemistry and other fields highlight its importance as a versatile compound for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.